molecular formula C15H11F3O3 B7963799 Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate

Cat. No.: B7963799
M. Wt: 296.24 g/mol
InChI Key: DPNFUCJKQCWHCB-UHFFFAOYSA-N
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Description

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a trifluoromethoxy group attached to the phenyl ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate typically involves the esterification of 4-[3-(trifluoromethoxy)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the ester group.

    Methyl 4-(trifluoromethyl)benzoate: Similar ester but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-(Trifluoromethyl)phenol: Contains a hydroxyl group instead of an ester.

Uniqueness

Methyl 4-[3-(trifluoromethoxy)phenyl]benzoate is unique due to the presence of both the trifluoromethoxy group and the ester functionality. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[3-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-20-14(19)11-7-5-10(6-8-11)12-3-2-4-13(9-12)21-15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNFUCJKQCWHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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